5-BROMO-N-[4-(2-CHLOROBENZAMIDO)-3-METHOXYPHENYL]FURAN-2-CARBOXAMIDE
Overview
Description
5-BROMO-N-[4-(2-CHLOROBENZAMIDO)-3-METHOXYPHENYL]FURAN-2-CARBOXAMIDE is an organic compound belonging to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide.
Preparation Methods
The synthesis of 5-BROMO-N-[4-(2-CHLOROBENZAMIDO)-3-METHOXYPHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The specific synthetic route and reaction conditions can vary, but generally, the process includes the preparation of intermediate compounds followed by coupling reactions to form the final product.
Chemical Reactions Analysis
5-BROMO-N-[4-(2-CHLOROBENZAMIDO)-3-METHOXYPHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-BROMO-N-[4-(2-CHLOROBENZAMIDO)-3-METHOXYPHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[4-(2-CHLOROBENZAMIDO)-3-METHOXYPHENYL]FURAN-2-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of specific tyrosine kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-BROMO-N-[4-(2-CHLOROBENZAMIDO)-3-METHOXYPHENYL]FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds also exhibit anticancer properties and are studied for their potential to inhibit tyrosine kinases.
2-Bromo-5-fluoro-N-methylbenzamide: This compound is used in various chemical reactions and has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O4/c1-26-16-10-11(22-19(25)15-8-9-17(20)27-15)6-7-14(16)23-18(24)12-4-2-3-5-13(12)21/h2-10H,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKTJWODSYAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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